molecular formula C9H12N2O4 B2569762 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid CAS No. 77695-84-2

3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid

Cat. No. B2569762
CAS RN: 77695-84-2
M. Wt: 212.205
InChI Key: BJIFBNVBGXIYIB-UHFFFAOYSA-N
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Description

3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid, also known as Barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. It was first synthesized in 1864 by Adolf von Baeyer and has since been used in various fields of research, including chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid depends on its chemical structure and the specific derivative being used. 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives act on the central nervous system by enhancing the activity of GABA, an inhibitory neurotransmitter. They bind to the GABA receptor and increase the opening of chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid depend on the specific derivative being used and the dose administered. 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives have been shown to have sedative, hypnotic, anticonvulsant, and anesthetic effects. They can also cause respiratory depression, hypotension, and dependence.

Advantages and Limitations for Lab Experiments

3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield of the product: The synthesis of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid can be achieved with a high yield.
2. Versatility: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid can be used as a starting material for the synthesis of various compounds.
3. Widely available: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives are widely available and can be purchased from chemical suppliers.
Some of the limitations include:
1. Toxicity: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives can be toxic and should be handled with care.
2. Dependence: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives can cause dependence and addiction in humans and animals.
3. Side effects: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives can cause side effects, including respiratory depression, hypotension, and dependence.

Future Directions

The future directions of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid research include:
1. Development of new derivatives: The synthesis of new derivatives of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid with improved pharmacological properties.
2. Drug delivery: The use of 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid derivatives as drug delivery systems for targeted therapy.
3. Material science: The development of new metal-organic frameworks (MOFs) using 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid as a building block.
Conclusion:
3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that has been widely used in scientific research. It has various applications in medicinal chemistry, biochemistry, and material science. The synthesis method involves the condensation of urea with diethyl malonate followed by decarboxylation. The mechanism of action depends on the specific derivative being used and the dose administered. 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives have several advantages and limitations for lab experiments, and the future directions of research include the development of new derivatives, drug delivery systems, and MOFs.

Synthesis Methods

3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid can be synthesized through the condensation of urea with diethyl malonate followed by decarboxylation. The reaction involves the use of strong base and high temperature, and the yield of the product can be improved by using a catalyst.

Scientific Research Applications

3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid has been used in various scientific research applications, including:
1. Medicinal chemistry: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid derivatives have been used as sedatives, hypnotics, and anticonvulsants. They act on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
2. Biochemistry: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid has been used as a starting material for the synthesis of various compounds, including pyrimidine nucleotides, which are essential components of DNA and RNA.
3. Material science: 3-Butyl-2,6-dioxo-1,3-dihydropyrimidine-4-carboxylic acid acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

3-butyl-2,6-dioxopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-11-6(8(13)14)5-7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIFBNVBGXIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

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